3-Methoxypropanamide

Vue d'ensemble

Description

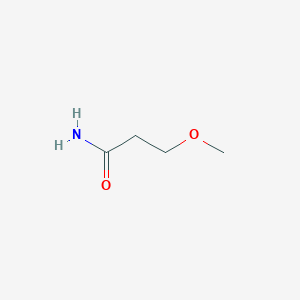

3-Methoxypropanamide: is an organic compound with the molecular formula C4H9NO2 . It is a derivative of propanamide where a methoxy group is attached to the third carbon of the propyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxypropanamide can be synthesized through several methods. One common method involves the reaction of 3-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the use of 3-methoxypropionyl chloride, which reacts with ammonia or an amine to form this compound. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methoxypropionitrile. This process involves the use of a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields.

Analyse Des Réactions Chimiques

2.2.1. Amidation Reactions

Amidation involves the nucleophilic attack of an amine on the carbonyl carbon of the acid derivative (e.g., acyl chloride or acid). The general reaction can be represented as follows:

In the case of 3-methoxypropanamide, the reaction proceeds as:

This reaction typically requires heat and may be catalyzed by acid or base to enhance yield.

2.2.2. Dehydration Reactions

Dehydration reactions can occur under certain conditions, leading to the formation of unsaturated amides or other derivatives. For example, heating this compound can lead to dehydration, resulting in the formation of an enamine or imine.

2.3. Amination Reactions

Recent studies have demonstrated that this compound can undergo amination reactions, particularly when using lithium chloride as a promoter. The reaction conditions generally involve:

-

Reagents : Alkyl amines and lithium chloride.

-

Solvent : Isopropanol is commonly used as a solvent.

The general reaction can be summarized as follows:

This reaction has shown promising yields, with reports indicating yields ranging from 70% to 85% depending on the substituents on the amine .

2.4. Hydrolysis Reactions

Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine:

This reaction is significant in biological systems where amides are often hydrolyzed.

3.2. Mechanistic Pathways

| Mechanism | Description |

|---|---|

| Nucleophilic Attack | Amine attacks carbonyl carbon leading to amidation |

| Dehydration | Loss of water leading to formation of unsaturated derivatives |

| Hydrolysis | Breakdown into carboxylic acid and amine |

Applications De Recherche Scientifique

Anticonvulsant Properties

Lacosamide, the (2R)-2-acetamido-N-benzyl-3-methoxypropanamide variant, is primarily recognized for its efficacy in managing epilepsy. It is used as an adjunctive treatment for partial-onset seizures in adults. The compound works by stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing, which is crucial for seizure control.

Structure-Activity Relationship (SAR) Studies

Research has demonstrated that modifications at the 3-oxy site of Lacosamide can enhance its anticonvulsant activity. Studies indicate that non-polar, non-bulky substituents at this position contribute to pronounced seizure protection in animal models, such as the maximal electroshock seizure test .

| Modification | Effect on Activity |

|---|---|

| Non-polar substituents | Increased activity |

| Bulky substituents | Decreased activity |

Pain Management

In addition to its anticonvulsant properties, 3-Methoxypropanamide has been explored for its analgesic effects. Lacosamide has shown promise in treating neuropathic pain conditions such as diabetic neuropathy.

Comparative Studies on Pain Relief

A comparative study highlighted the differential effects of Lacosamide against traditional analgesics like lidocaine and carbamazepine. The findings suggested that Lacosamide effectively blocks sensory neuronal voltage-gated sodium channels, leading to significant pain relief without the side effects commonly associated with other medications .

Pharmacokinetics and Safety Profile

Lacosamide exhibits favorable pharmacokinetic properties, including dose-proportional absorption and a low incidence of drug-drug interactions. Its metabolism primarily occurs in the liver, with a half-life allowing for twice-daily dosing regimens.

Clinical Trials and Safety Data

Clinical trials have reported a good safety profile for Lacosamide, with adverse effects being relatively mild compared to other antiepileptic drugs. However, some patients experienced elevated liver enzymes, necessitating monitoring during treatment .

Mécanisme D'action

The mechanism of action of 3-methoxypropanamide depends on its specific application. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes.

Comparaison Avec Des Composés Similaires

3-Methoxypropanamide can be compared with other similar compounds such as:

3-Methoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

3-Methoxypropanamine: Similar structure but with an amine group instead of an amide group.

3-Methoxypropionitrile: Similar structure but with a nitrile group instead of an amide group.

Uniqueness: : The presence of the methoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.

Activité Biologique

3-Methoxypropanamide, also known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide or lacosamide, is a compound that has garnered attention due to its diverse biological activities, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a unique molecular structure that contributes to its pharmacological properties. The compound modulates voltage-gated sodium channels (VGSCs) and has been shown to stabilize the cell membrane of overexcited neurons, thereby preventing excessive neuronal firing. This dual mechanism is crucial for its effectiveness as an anticonvulsant agent .

Anticonvulsant Activity

The primary application of this compound is in the treatment of epilepsy. Studies have demonstrated that it exhibits significant anticonvulsant activity in various animal models. For instance, in maximal electroshock (MES) seizure tests, this compound provided pronounced seizure protection comparable to other established anticonvulsants .

Table 1: Anticonvulsant Efficacy in Animal Models

| Compound | Model | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | MES Seizure Test | 85 | |

| Phenytoin | MES Seizure Test | 90 | |

| Carbamazepine | MES Seizure Test | 88 |

Neuroprotective Effects

In addition to its anticonvulsant properties, this compound has shown neuroprotective effects against oxidative stress. Research indicates that it can attenuate cell damage induced by oxidative agents in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Case Studies

A series of clinical case studies have highlighted the efficacy of this compound in treating partial-onset seizures. For example:

- Case Study 1: A patient with drug-resistant epilepsy experienced a significant reduction in seizure frequency after the introduction of lacosamide as an adjunct therapy. The patient reported a decrease from daily seizures to only one or two per week within three months.

- Case Study 2: In another case involving a pediatric patient with Lennox-Gastaut syndrome, the addition of lacosamide resulted in improved seizure control and enhanced quality of life indicators.

These cases underscore the compound's potential as a valuable therapeutic agent for managing epilepsy.

Safety and Tolerability

Clinical trials have shown that this compound is generally well-tolerated with a favorable safety profile. Common side effects include dizziness and nausea, which are typically mild and transient. Long-term studies are ongoing to further assess its safety in diverse populations .

Propriétés

IUPAC Name |

3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXCLLWXDHBFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413418 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-67-2 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (R)-Lacosamide, a derivative of 3-Methoxypropanamide, in treating epilepsy?

A1: (R)-Lacosamide, a derivative of this compound, functions as an antiepileptic drug by preferentially interacting with slow-inactivated voltage-gated sodium channels (VGSCs). [, ] This interaction stabilizes the slow-inactivated state of VGSCs, reducing neuronal hyperexcitability, a hallmark of epilepsy.

Q2: Does (R)-Lacosamide interact with any other proteins besides VGSCs?

A2: Research suggests that (R)-Lacosamide also binds to collapsin response mediator protein 2 (CRMP-2). [] This interaction appears to modulate the effects of (R)-Lacosamide on VGSC slow inactivation, suggesting an additional mechanism of action.

Q3: How does the structure of (R)-Lacosamide compare to other antiepileptic drugs?

A3: Interestingly, a novel class of pyrrolidine-2,5-diones, designed as potential broad-spectrum hybrid anticonvulsants, incorporate structural elements from established antiepileptic drugs like ethosuximide, levetiracetam, and (R)-Lacosamide. [] These hybrid compounds exhibit promising anticonvulsant activity in various animal models.

Q4: Have any degradation products of (R)-Lacosamide been identified?

A4: Yes, stability studies have shown that (R)-Lacosamide undergoes degradation under certain conditions. Two major degradation products have been identified: (R)-2-amino-N-benzyl-3-methoxypropanamide (DP-I) and 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one (DP-II). []

Q5: How do the pharmacological properties of (R)-Lacosamide enantiomers differ?

A5: Studies on the stereoisomers of compound 33, a pyrrolidine-2,5-dione hybrid incorporating elements of (R)-Lacosamide, revealed significant differences in anticonvulsant activity. The R(+)-33 enantiomer demonstrated superior efficacy compared to its counterpart in both MES and 6 Hz seizure models. []

Q6: What is the potential of this compound derivatives in pain management?

A6: Research indicates that this compound derivatives, particularly compound 33, display promising antinociceptive properties. [] This compound has shown efficacy in reducing pain responses in various pain models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and notably, oxaliplatin-induced neuropathic pain in mice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.